molecular formula C13H12Cl2N2O B12800183 Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- CAS No. 115084-47-4

Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy-

Cat. No.: B12800183
CAS No.: 115084-47-4
M. Wt: 283.15 g/mol
InChI Key: FBTJXIHXAORGIR-UHFFFAOYSA-N
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Description

Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, a suitable benzene derivative, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form hydroxy derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and hydroxy derivatives. These products can have different properties and applications depending on the functional groups present.

Scientific Research Applications

Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro groups can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-chloro-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a hydroxy group.

    Benzenamine, 4,4’-methylenebis[2-chloro-]: Contains two benzenamine units linked by a methylene bridge.

Uniqueness

Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

115084-47-4

Molecular Formula

C13H12Cl2N2O

Molecular Weight

283.15 g/mol

IUPAC Name

N-[4-[(4-amino-3-chlorophenyl)methyl]-2-chlorophenyl]hydroxylamine

InChI

InChI=1S/C13H12Cl2N2O/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17-18)11(15)7-9/h1-4,6-7,17-18H,5,16H2

InChI Key

FBTJXIHXAORGIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)NO)Cl)Cl)N

Origin of Product

United States

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